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Compound of Interest

Compound Name: 2-(Aminomethyl)nicotinic acid
Cat. No.: B15251298
Get Quote
\ J

Executive Summary & Chemical Identity

2-(Aminomethyl)nicotinic acid is a bifunctional pyridine derivative serving as a critical
building block in the synthesis of kinase inhibitors and metallo-enzyme chelators.[1] Its
structural duality—possessing both a basic primary amine and an acidic carboxyl group—
allows it to form zwitterions or cyclize via intramolecular dehydration.

Property Open Form (Acid) Cyclic Form (Lactam)

2-(Aminomethyl)pyridine-3- 6,7-Dihydro-5H-pyrrolo[3,4-

Systematic Name ) ) o
carboxylic acid b]pyridin-5-one

147739-88-6 (HCI salt: 40107-

CAS Number 106884-24-2
93-5)
Formula
MW 152.15 g/mol 134.14 g/mol
. Stable as HCI salt; cyclizes in Stable solid; predominant form
Stability ] )
free base form.[1] in neutral solution.
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Synthesis & Equilibrium Workflow

Understanding the synthesis and isolation conditions is prerequisite to interpreting the spectra.
The compound is typically accessed via the reduction of 2-cyanonicotinic acid or hydrolysis of
the pyrrolopyridine lactam.
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Caption: Figure 1.[1][2][3][4] The equilibrium between the open amino-acid form and the stable
lactam. Isolation as the HCI salt prevents cyclization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive method for distinguishing the open acid from the lactam
based on the molecular ion mass difference of 18 Da (loss of water).

Fragmentation Pattern (ESI+)

Methodology: Electrospray lonization (ESI) in positive mode. Solvent: Methanol/Water + 0.1%
Formic Acid.
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lon Species

m/z (Acid Form) m/z (Lactam Form) Interpretation

Molecular lon

1531 1351

Primary diagnostic
peak.[1]

Adduct

1751 157.1

Sodium adduct
common in glass

containers.

Fragment 1

136.1 107.1

Loss of

(Acid) vs CO

elimination (Lactam).

Fragment 2

108.1 79.1

Pyridine ring

fragmentation.

Diagnostic Rule: If your mass spectrum shows a dominant peak at m/z 135, your sample has

cyclized. If the peak is m/z 153, the open acid is intact (likely stabilized by acidic pH).

Infrared Spectroscopy (IR)

IR is critical for monitoring the state of the carbonyl group (Carboxylic Acid vs. Amide).

Key Absorption Bands

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.[1]

Functional Group

Open Acid (HCI Salt)

Lactam (Cyclic)

N-H Stretch

3200-2800 cm~1 (Broad,

Ammonium

)

3200-3100 cm~? (Sharp,
Amide NH)

C=0I1] Stretch

1720-1700 cm~1 (Carboxylic
Acid)

1690-1680 cm~1 (Lactam
Amide)

C=C / C=N (Pyridine)

1600, 1580 cm—1

1610, 1590 cm™—?

C-O Stretch

1250 cm- (Acid C-OH)

Absent
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Interpretation: The presence of a broad ammonium band overlapping with CH stretches and a
carbonyl peak >1700 cm~1 confirms the Acid HCI salt. A sharper NH peak and a carbonyl shift
to <1690 cm~! indicates the Lactam.

Nuclear Magnetic Resonance (NMR)

NMR provides the most detailed structural proof. Solvent choice is critical: DMSO-d6 is
preferred for the lactam; D20 is preferred for the acid salt (to prevent cyclization observed in
non-aqueous solvents).

H NMR Data (400 MHz)
A. Lactam Form (in DMSO-d6)
Target: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one[1]

8.95 (s, 1H): Broad singlet, Amide NH.

8.78 (dd, J=4.8, 1.5 Hz, 1H): Pyridine H-6 (alpha to nitrogen).

8.15 (dd, J=7.8, 1.5 Hz, 1H): Pyridine H-4 (gamma to nitrogen).

7.55 (dd, J=7.8, 4.8 Hz, 1H): Pyridine H-5 (beta to nitrogen).

4.45 (s, 2H): Methylene

(Lactam ring).

B. Open Acid Form (in D20 /| DCI)

Target: 2-(Aminomethyl)nicotinic acid dihydrochloride[1]

8.85 (d, J=5.0 Hz, 1H): Pyridine H-6 (Deshielded by protonated N).

8.60 (d, J=8.0 Hz, 1H): Pyridine H-4 (Deshielded by adjacent COOH).

7.95 (dd, J=8.0, 5.0 Hz, 1H): Pyridine H-5.
e 4.65 (s, 2H): Aminomethyl
(Shifted downfield due to salt formation).

e Note: NH/OH protons exchange with D20 and are not visible.
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C NMR Data (100 MHz)

Lactam ( Acid (
Carbon Position

ppm) ppm)
C=0I[1] (Carbonyl) 168.5 (Amide) 166.2 (Acid)
C-2 (Pyridine) 164.1 152.0
C-6 (Pyridine) 153.5 148.5
C-4 (Pyridine) 131.2 142.0
C-3 (Pyridine) 126.8 130.5
C-5 (Pyridine) 1235 126.0

48.2 42.5

(Methylene)

Experimental Protocols
Protocol A: Sample Preparation for NMR (Differentiation)

» For Acid Stability: Dissolve 5 mg of the sample in 0.6 mL D20 containing 1 drop of DCI (or
concentrated HCI). The acidic environment protonates the amine, preventing nucleophilic
attack on the carboxyl group and inhibiting cyclization.

e For Lactam Confirmation: Dissolve 5 mg of the sample in 0.6 mL DMSO-d6. If the sample
was the open acid, it may slowly cyclize in the NMR tube over 24 hours. Run the spectrum
immediately and again after 24 hours to observe the conversion (loss of 4.65 ppm peak,
appearance of 4.45 ppm peak).

Protocol B: HPLC-MS Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).
» Mobile Phase A: Water + 0.1% Formic Acid.

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 260 nm (Pyridine absorption) and MS (ESI+).

Retention Time: The polar Acid form elutes earlier (RT ~2-3 min) than the less polar Lactam
form (RT ~4-5 min).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(Aminomethyl)nicotinic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15251298/docs#technical-guide-spectroscopic-
characterization-of-2-aminomethyl-nicotinic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3485642.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3485642.htm
https://www.benchchem.com/product/b15251298/docs#technical-guide-spectroscopic-characterization-of-2-aminomethyl-nicotinic-acid-1
https://www.benchchem.com/product/b15251298/docs#technical-guide-spectroscopic-characterization-of-2-aminomethyl-nicotinic-acid-1
https://www.benchchem.com/product/b15251298/docs#technical-guide-spectroscopic-characterization-of-2-aminomethyl-nicotinic-acid-1
https://www.benchchem.com/product/b15251298/docs#technical-guide-spectroscopic-characterization-of-2-aminomethyl-nicotinic-acid-1
https://www.benchchem.com/product/b15251298?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15251298?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

